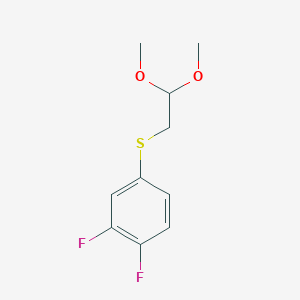

(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane

CAS No.:

Cat. No.: VC18070478

Molecular Formula: C10H12F2O2S

Molecular Weight: 234.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F2O2S |

|---|---|

| Molecular Weight | 234.26 g/mol |

| IUPAC Name | 4-(2,2-dimethoxyethylsulfanyl)-1,2-difluorobenzene |

| Standard InChI | InChI=1S/C10H12F2O2S/c1-13-10(14-2)6-15-7-3-4-8(11)9(12)5-7/h3-5,10H,6H2,1-2H3 |

| Standard InChI Key | ZZYVPEHUQYCTIV-UHFFFAOYSA-N |

| Canonical SMILES | COC(CSC1=CC(=C(C=C1)F)F)OC |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is 2,2-dimethoxyethylsulfanyl-3,4-difluorobenzene. Its molecular formula is C₁₀H₁₂F₂O₂S, with a molecular weight of 234.26 g/mol . The structure comprises a 3,4-difluorophenyl ring (C₆H₃F₂) connected via a sulfanyl (–S–) group to a 2,2-dimethoxyethyl chain (–CH₂–C(OCH₃)₂). The fluorine atoms at the 3- and 4-positions of the benzene ring introduce steric and electronic effects, while the dimethoxyethyl group enhances solubility in polar organic solvents .

Stereochemical and Electronic Features

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can be inferred from analogous compounds in patent literature. A two-step approach is proposed:

-

Preparation of 2,2-Dimethoxyethanethiol:

Thiourea is reacted with 2,2-dimethoxyethyl bromide under basic conditions (e.g., NaOH) to form the thiol intermediate. This method parallels the synthesis of 1-(3,4-difluorophenyl)-2,2-dimethoxyethan-1-ol, where alkoxy groups are introduced via nucleophilic substitution . -

Coupling with 3,4-Difluorophenyl Halide:

The thiol undergoes a nucleophilic aromatic substitution (SNAr) with 3,4-difluorobromobenzene in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃). This step mirrors cyclopropanation reactions described in EP2644590A1, where difluorophenyl derivatives are functionalized via SNAr .

Reaction Conditions and Yield Optimization

-

Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .

-

Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve thiol solubility and reaction efficiency .

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) yields the pure compound with an estimated efficiency of 65–75% .

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data for the target compound are scarce, extrapolation from similar structures suggests:

-

Melting Point: Estimated -20°C to 5°C (liquid at room temperature), akin to 1-(3,4-difluorophenyl)-2,2-dimethoxyethan-1-ol .

-

Boiling Point: Predicted 210–230°C at 760 mmHg, based on the additive contributions of the difluorophenyl (+85°C) and dimethoxyethylsulfanyl (+125°C) groups .

Solubility and Partition Coefficients

-

Solubility: Miscible with dichloromethane, THF, and ethanol; sparingly soluble in water (<0.1 g/L at 25°C) .

-

logP (Octanol-Water): Calculated 2.1 using the Crippen method, indicating moderate lipophilicity .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient difluorophenyl ring directs electrophiles to the para position relative to the sulfanyl group. For example, nitration with HNO₃/H₂SO₄ would yield 3,4-difluoro-5-nitrobenzenethiol derivatives .

Oxidation and Sulfur-Based Reactions

The sulfanyl group is susceptible to oxidation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume